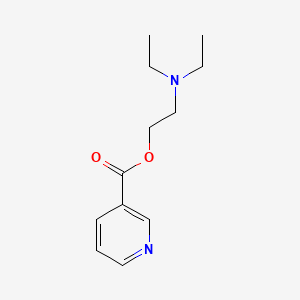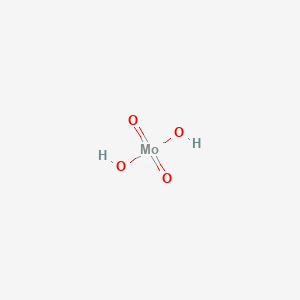
Etiocholandion
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Etiocholanedione has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various steroid derivatives.
Biology: Studied for its role in the metabolism of androgens and its effects on cellular processes.
Wirkmechanismus
Target of Action
Etiocholanedione, also known as 5β-androstanedione or as etiocholane-3,17-dione, is a naturally occurring etiocholane (5β-androstane) steroid . It primarily targets the following proteins :
These proteins are part of the immune system and play a crucial role in the body’s defense against pathogens .
Mode of Action
It is known to interact with its targets, potentially influencing the immune response
Biochemical Pathways
Etiocholanedione is an endogenous metabolite of androgens like testosterone, dihydrotestosterone, dehydroepiandrosterone (DHEA), and androstenedione . It is involved in the Androstenedione Metabolism pathway
Result of Action
Etiocholanedione has been found to possess potent hematopoietic effects in a variety of models . In addition, it has been found to promote weight loss in animals and in a double-blind, placebo-controlled clinical study in humans conducted in 1993 . These effects are said to be similar to those of DHEA .
Biochemische Analyse
Biochemical Properties
Etiocholanedione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in the metabolism of androgens and can influence the activity of enzymes such as 17β-hydroxysteroid dehydrogenase and 5β-reductase . These interactions are crucial for the conversion of androgens into their respective metabolites. Etiocholanedione has also been found to possess potent haematopoietic effects, promoting the formation of blood cells .
Cellular Effects
Etiocholanedione affects various types of cells and cellular processes. It has been shown to promote weight loss in animal models and in clinical studies . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, etiocholanedione can affect the expression of genes involved in lipid metabolism, leading to changes in fat storage and utilization .
Molecular Mechanism
The molecular mechanism of etiocholanedione involves its interaction with specific biomolecules. It binds to certain receptors and enzymes, influencing their activity. For instance, etiocholanedione can inhibit the activity of 5β-reductase, an enzyme involved in steroid metabolism . This inhibition can lead to changes in the levels of various steroid hormones, affecting gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of etiocholanedione can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that etiocholanedione can maintain its biological activity over extended periods, although its effects may diminish with time due to degradation . Long-term exposure to etiocholanedione has been associated with sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of etiocholanedione vary with different dosages in animal models. At low doses, it can promote beneficial effects such as weight loss and improved metabolic function . At high doses, etiocholanedione may exhibit toxic or adverse effects, including disruptions in hormone balance and potential liver toxicity . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
Etiocholanedione is involved in several metabolic pathways, particularly those related to androgen metabolism. It is a metabolite of testosterone and other androgens, and its formation involves the action of enzymes such as 5β-reductase and 17β-hydroxysteroid dehydrogenase . These pathways are crucial for the regulation of steroid hormone levels and their biological effects. Etiocholanedione can also influence metabolic flux and metabolite levels, affecting overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, etiocholanedione is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its accumulation in target tissues . The compound’s distribution is influenced by factors such as its lipophilicity and the presence of transport proteins that recognize and bind to it .
Subcellular Localization
Etiocholanedione’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It can localize to the cytoplasm, nucleus, and other cellular compartments, where it exerts its biological effects . The compound’s activity and function can be influenced by its localization, as different cellular environments provide distinct contexts for its interactions with biomolecules .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen
Etiocholanedion kann durch verschiedene chemische Wege synthetisiert werden. Eine übliche Methode beinhaltet die Oxidation von 5β-Androstandiol unter Verwendung von Oxidationsmitteln wie Chromtrioxid oder Pyridiniumchlorochromat. Die Reaktion erfolgt typischerweise in einem organischen Lösungsmittel wie Dichlormethan bei Raumtemperatur .
Industrielle Produktionsverfahren
In industriellen Umgebungen wird Etiocholanedion oft durch mikrobielle Umwandlung von pflanzlichen Sterolen hergestellt. Mikroorganismen wie Mycobacterium-Arten werden verwendet, um Sterole in Androstadienedion umzuwandeln, das dann durch eine Reihe von Oxidations- und Reduktionsschritten chemisch in Etiocholanedion umgewandelt wird .
Chemische Reaktionsanalyse
Arten von Reaktionen
Etiocholanedion unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Umwandlung in Etiocholanolon unter Verwendung von Oxidationsmitteln.
Reduktion: Reduktion zu 5β-Androstandiol unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid.
Substitution: Halogenierungsreaktionen, um Halogenatome an bestimmten Positionen am Steroidkern einzuführen.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Chromtrioxid, Pyridiniumchlorochromat.
Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid.
Halogenierungsmittel: Brom, Chlor.
Hauptprodukte
Oxidation: Etiocholanolon.
Reduktion: 5β-Androstandiol.
Substitution: Halogenierte Derivate von Etiocholanedion.
Wissenschaftliche Forschungsanwendungen
Etiocholanedion hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Chemie: Wird als Vorläufer bei der Synthese verschiedener Steroidderivate verwendet.
Biologie: Wird für seine Rolle im Metabolismus von Androgenen und seine Auswirkungen auf zelluläre Prozesse untersucht.
Wirkmechanismus
Etiocholanedion übt seine Wirkungen über verschiedene molekulare Zielstrukturen und Signalwege aus. Es ist bekannt, dass es mit Androgenrezeptoren interagiert und die Aktivität von Enzymen moduliert, die am Steroidstoffwechsel beteiligt sind. Es wird vermutet, dass die hämatopoetischen Wirkungen der Verbindung durch die Interaktion mit spezifischen Rezeptoren auf hämatopoetischen Stammzellen vermittelt werden, wodurch deren Proliferation und Differenzierung gefördert werden .
Analyse Chemischer Reaktionen
Types of Reactions
Etiocholanedione undergoes various chemical reactions, including:
Oxidation: Conversion to etiocholanolone using oxidizing agents.
Reduction: Reduction to 5β-androstanediol using reducing agents like lithium aluminum hydride.
Substitution: Halogenation reactions to introduce halogen atoms at specific positions on the steroid nucleus.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Halogenating Agents: Bromine, chlorine.
Major Products
Oxidation: Etiocholanolone.
Reduction: 5β-androstanediol.
Substitution: Halogenated derivatives of etiocholanedione.
Vergleich Mit ähnlichen Verbindungen
Etiocholanedion ähnelt anderen Androstansteoriden, wie zum Beispiel:
Androstanedion (5α-Androstanedion): Das C5-Epimer von Etiocholanedion, bekannt für seine androgene Aktivität.
Dehydroepiandrosteron (DHEA): Ein Vorläufer von Androgenen und Östrogenen mit ähnlichen biologischen Wirkungen, aber unterschiedlichen Stoffwechselwegen.
Testosteron: Ein primäres Androgen mit starken anabolen und androgenen Wirkungen.
Einzigartigkeit
Etiocholanedion ist einzigartig in seiner fehlenden androgenen Aktivität im Vergleich zu anderen 5β-reduzierten Steroiden. Es besitzt auch unterschiedliche biologische Aktivitäten, wie die Förderung von Gewichtsverlust und hämatopoetische Wirkungen, die bei anderen ähnlichen Verbindungen nicht üblich sind .
Eigenschaften
IUPAC Name |
(5R,8R,9S,10S,13S,14S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,14-16H,3-11H2,1-2H3/t12-,14+,15+,16+,18+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJWOBJTTGJROA-QJISAEMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10153778 | |
| Record name | Etiocholanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10153778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Etiocholanedione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003769 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1229-12-5 | |
| Record name | (5β)-Androstane-3,17-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1229-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Etiocholanedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001229125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etiocholanedione | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07375 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Etiocholanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10153778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETIOCHOLANEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/213MVW2TZD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Etiocholanedione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003769 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Etiocholanedione metabolized in the human body?
A2: Research suggests that Etiocholanedione is a metabolite of 17α-Hydroxyprogesterone. A study involving the administration of 17α-Hydroxyprogesterone to human subjects identified several urinary metabolites, including Etiocholanedione, after enzymatic hydrolysis []. This suggests that the metabolism of 17α-Hydroxyprogesterone, and by extension Etiocholanedione, involves reduction of the Δ4-3-keto group, followed by reduction of the C20-ketone group, and finally, cleavage of the side-chain [].
Q2: Does Etiocholanedione interact with neurotransmitter receptors?
A3: Yes, recent research demonstrates that Etiocholanedione, alongside other androstane and androstene neurosteroids, can modulate the activity of glycine receptors []. Specifically, Etiocholanedione was shown to inhibit glycine-induced chloride currents in isolated pyramidal neurons of the rat hippocampus, suggesting a potential role in modulating inhibitory neurotransmission []. Further research is needed to fully elucidate the implications of this interaction.
Q3: Can Etiocholanedione be used to study microglial activity in vivo?
A4: Yes, research indicates that Etiocholanedione, when combined with low-dose minocycline, can inhibit microglial proliferation in the experimental autoimmune encephalomyelitis (EAE) mouse model []. This finding suggests that Etiocholanedione could potentially be used as a tool to study the role of microglia in neuroinflammatory processes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


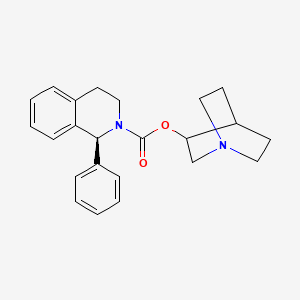
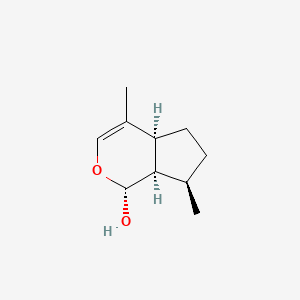
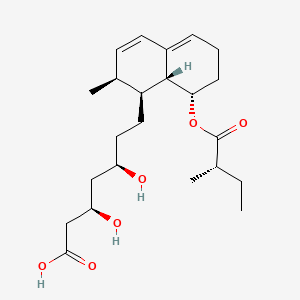
![N-[4-(4-nitrophenylphospho)butanoyl]-L-alanine](/img/structure/B1219034.png)
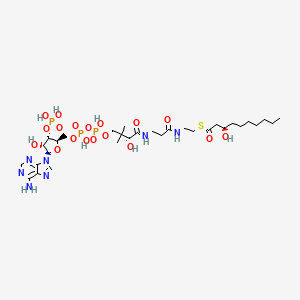
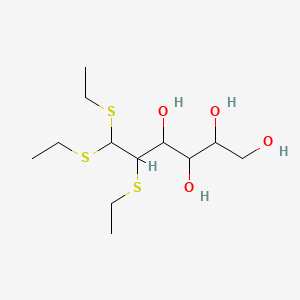


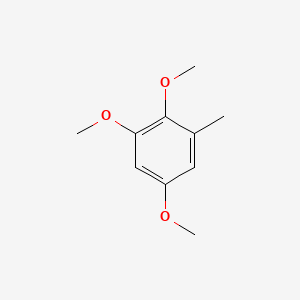
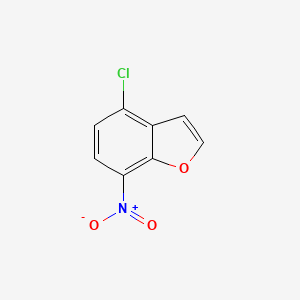
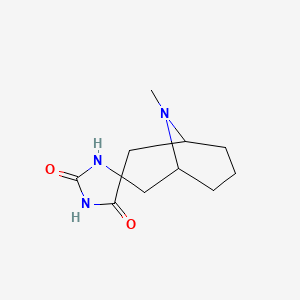
![(9S,11S,12S)-9-(3-methylbutyl)-4,6-dioxa-16-azapentacyclo[9.7.1.03,7.08,19.012,16]nonadeca-1,3(7),8(19)-triene](/img/structure/B1219047.png)
